molecular formula C25H23NO3 B3228839 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione CAS No. 1269514-89-7

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione

Cat. No. B3228839
CAS RN: 1269514-89-7
M. Wt: 385.5 g/mol
InChI Key: CDFQOBHLYFFUPP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione is a chemical compound that belongs to the class of isoquinolinediones. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt signaling pathways. It has also been reported to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. It has also been shown to have anticancer properties, which can help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione in lab experiments is its potential applications in drug discovery. This compound has been shown to exhibit various pharmacological activities, which can help to identify potential drug candidates for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione. One possible direction is to further investigate the mechanism of action of this compound, which can help to identify potential targets for drug discovery. Another possible direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research can be conducted to improve the solubility of this compound in water, which can make it easier to work with in lab experiments.
Conclusion
In conclusion, 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to using this compound in lab experiments, there are several future directions for research that can help to further explore its potential applications.

Scientific Research Applications

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

2-phenylmethoxy-4-(3-phenylpropyl)-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c27-24-22-16-8-7-15-21(22)23(17-9-14-19-10-3-1-4-11-19)25(28)26(24)29-18-20-12-5-2-6-13-20/h1-8,10-13,15-16,23H,9,14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFQOBHLYFFUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168881
Record name 2-(Phenylmethoxy)-4-(3-phenylpropyl)-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione

CAS RN

1269514-89-7
Record name 2-(Phenylmethoxy)-4-(3-phenylpropyl)-1,3(2H,4H)-isoquinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269514-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethoxy)-4-(3-phenylpropyl)-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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